1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to a piperazine ring substituted with a 2-methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable cyclopropylamine, the piperidine ring is formed through cyclization reactions.
Substitution on the piperidine ring: The piperidine ring is then functionalized with a piperazine moiety through nucleophilic substitution reactions.
Introduction of the 2-methylpropyl group: The final step involves the alkylation of the piperazine ring with a 2-methylpropyl halide under basic conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to neurotransmitter receptors, altering signal transduction, and affecting cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Benzylpiperidin-4-yl)-4-(2-methylpropyl)piperazine: Similar structure but with a benzyl group instead of a cyclopropyl group.
1-(4-Cyclohexylpiperidin-4-yl)-4-(2-methylpropyl)piperazine: Contains a cyclohexyl group instead of a cyclopropyl group.
1-(4-Phenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine: Features a phenyl group in place of the cyclopropyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H20N2
- Molecular Weight : 220.31 g/mol
- CAS Number : [Not specified in the search results]
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Research indicates that compounds with similar piperazine structures often act as antagonists or inverse agonists at serotonin receptors, particularly the 5-HT2A subtype, which is implicated in various neuropsychiatric disorders .
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine compounds possess significant cytotoxic effects on various cancer cell lines. For instance, a related compound was shown to inhibit cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines . Although specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. The modulation of serotonergic activity can influence anxiety and depression, making it a candidate for further research in psychopharmacology .
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation, suggesting a need for further investigation into this specific compound's efficacy .
- Serotonin Receptor Modulation : A patent describes compounds that affect serotonergic receptor activity beneficially for treating conditions like schizophrenia and depression. This highlights the relevance of piperazine derivatives in developing novel therapeutic agents targeting serotonin pathways .
Data Summary Table
Properties
Molecular Formula |
C16H31N3 |
---|---|
Molecular Weight |
265.44 g/mol |
IUPAC Name |
1-(4-cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C16H31N3/c1-14(2)13-18-9-11-19(12-10-18)16(15-3-4-15)5-7-17-8-6-16/h14-15,17H,3-13H2,1-2H3 |
InChI Key |
HEZMFAQVDHOTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2(CCNCC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.